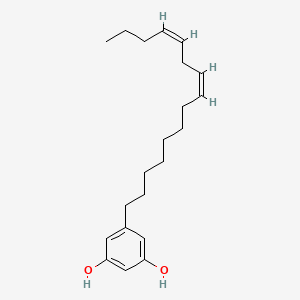

Cardol diene

Description

5-[(8Z,11Z)-pentadeca-8,11-dien-1-yl]benzene-1,3-diol is a natural product found in Merulius incarnatus, Anacardium occidentale, and Gloeostereum incarnatum with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(8Z,11Z)-pentadeca-8,11-dienyl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h4-5,7-8,16-18,22-23H,2-3,6,9-15H2,1H3/b5-4-,8-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMJCOLGRWKUKO-UTOQUPLUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCC=CCCCCCCCC1=CC(=CC(=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\C/C=C\CCCCCCCC1=CC(=CC(=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872872 | |

| Record name | 5-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-(8,11-Pentadecadienyl)-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038534 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

79473-25-9 | |

| Record name | 5-(8Z,11Z)-8,11-Pentadecadien-1-yl-1,3-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79473-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(8,11-Pentadecadienyl)-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038534 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

55 - 55.5 °C | |

| Record name | 5-(8,11-Pentadecadienyl)-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038534 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Characterization of Cardol Diene in Cashew Nut Shell Liquid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cashew Nut Shell Liquid (CNSL) is a byproduct of the cashew industry and a rich source of phenolic lipids with significant potential for industrial and pharmaceutical applications.[1] This dark, viscous liquid, extracted from the honeycomb-like structure of the cashew nutshell, is a complex mixture of four main phenolic compounds: anacardic acid, cardanol, cardol, and 2-methylcardol.[1][2] Each of these components exists as a mixture of saturated and unsaturated forms, with the unsaturated variants containing one (monoene), two (diene), or three (triene) double bonds in their long aliphatic side chains. This guide focuses on the discovery, characterization, and biological significance of a specific constituent, cardol diene.

Discovery and Early Characterization

The detailed compositional analysis of the various phenolic components within natural CNSL, including the identification of the different unsaturated forms of cardol, was significantly advanced by the work of J.H.P. Tyman and L.S. Kiong. In their 1978 publication in the journal Lipids, they conducted a comprehensive study of natural CNSL from various geographical sources.[3] Their research established the presence of cardol as a significant component of CNSL and detailed the relative abundance of its monoene, diene, and triene constituents.[3]

Tyman and Kiong's work involved the solvent extraction of CNSL, followed by the separation of the phenolic components using adsorption thin-layer chromatography.[3] Subsequent analysis by mass spectrometry allowed for the determination of the different degrees of unsaturation in the side chains of anacardic acid, cardanol, and cardol.[3] This pioneering research laid the groundwork for future investigations into the specific properties and potential applications of individual CNSL components like this compound.

Quantitative Composition of CNSL

The relative abundance of cardol and its unsaturated variants in CNSL can vary depending on the source of the cashew nuts and the extraction method used.[3] Natural, or cold-pressed, CNSL contains a higher proportion of anacardic acid, which can be decarboxylated to cardanol during heating in the production of technical CNSL.[4] The following tables summarize the typical composition of natural CNSL and the distribution of unsaturated side chains in cardol as reported in the literature.

Table 1: Typical Phenolic Composition of Natural Cashew Nut Shell Liquid

| Phenolic Constituent | Percentage Range (%) |

| Anacardic Acid | 74.1 - 77.4 |

| Cardol | 15.0 - 20.1 |

| 2-Methyl Cardol | 1.7 - 2.6 |

| Cardanol | 1.2 - 9.2 |

Source: Tyman, J.H.P., & Kiong, L.S. (1978). Lipids, 13(8), 525-532.[3]

Table 2: Distribution of Unsaturated Side Chains in Cardol from Natural CNSL

| Unsaturated Variant | Percentage Range (%) |

| Triene | 36.3 - 50.4 |

| Diene | 17.8 - 32.1 |

| Monoene | 25.0 - 33.3 |

| Saturated | 2.2 - 3.0 |

Source: Tyman, J.H.P., & Kiong, L.S. (1978). Lipids, 13(8), 525-532.[3]

Experimental Protocols

The isolation and characterization of this compound from CNSL involve a series of chromatographic and spectroscopic techniques. The following protocols are based on methodologies described in the scientific literature.

Extraction of Natural CNSL

A common method for obtaining natural CNSL in a laboratory setting is through solvent extraction.

-

Materials: Ground cashew nut shells, Acetone.

-

Apparatus: Soxhlet extractor, rotary evaporator.

-

Procedure:

-

Place 20 g of ground cashew nut shells into a porous thimble.

-

Position the thimble inside a Soxhlet siphon.

-

Use acetone as the extraction solvent and reflux over the cashew nut shells for approximately 30 hours.

-

Concentrate the resulting ketonic extract using a rotary evaporator to yield the crude CNSL.[5]

-

Isolation of Cardol

Cardol can be separated from the other phenolic components of CNSL using column chromatography.

-

Materials: Crude CNSL, Silica gel (for column chromatography), n-hexane, ethyl acetate.

-

Apparatus: Glass chromatography column, fraction collector.

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude CNSL in a minimal amount of n-hexane.

-

Load the dissolved sample onto the column.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate.

-

Collect the fractions and monitor the separation using thin-layer chromatography (TLC).

-

Combine the fractions containing cardol and evaporate the solvent.

-

Separation of this compound

The separation of the different unsaturated forms of cardol can be achieved using argentation chromatography, which separates compounds based on the number of double bonds.

-

Materials: Isolated cardol mixture, Silica gel impregnated with silver nitrate, n-hexane, diethyl ether.

-

Apparatus: Glass chromatography column, fraction collector.

-

Procedure:

-

Prepare a chromatography column with silica gel impregnated with silver nitrate.

-

Load the isolated cardol mixture onto the column.

-

Elute the column with a gradient of n-hexane and diethyl ether.

-

The different unsaturated forms of cardol will elute in order of increasing unsaturation (saturated, monoene, diene, triene).

-

Collect and combine the fractions corresponding to this compound.

-

Characterization of this compound

The structure and purity of the isolated this compound can be confirmed using various spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the isolated fraction.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used for the detailed structural elucidation of the molecule.

Mandatory Visualizations

Experimental Workflow for Isolation and Characterization of this compound

Caption: Workflow for the extraction, isolation, and characterization of this compound from cashew nut shells.

Proposed Mechanism of Schistosomicidal Action of this compound

Caption: Proposed mechanism of this compound's schistosomicidal activity against Schistosoma mansoni.

Biological Activities and Potential Applications

This compound has demonstrated notable biological activities, positioning it as a compound of interest for drug development.

Schistosomicidal Activity

Research has shown that this compound is active against the adult worms of Schistosoma mansoni, a parasitic flatworm that causes schistosomiasis.[6] In vitro studies have revealed that this compound can cause severe damage to the tegument (the outer covering) of the worms, leading to peeling and a reduction in the number of spines.[6] Furthermore, it has been observed to cause swelling of the mitochondrial membrane and the formation of vacuoles within the parasite's cells.[6][7] These morphological changes ultimately lead to the death of the worms.[6][7] The LC50 value for this compound against S. mansoni has been reported to be 32.2 µM.[8]

Acetylcholinesterase Inhibition

The phenolic constituents of CNSL, including cardol, have been shown to inhibit the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, a mechanism that is utilized in the treatment of conditions such as Alzheimer's disease. While the specific kinetics of acetylcholinesterase inhibition by this compound are not fully elucidated, the general activity of cardol suggests its potential as a lead compound for the development of new acetylcholinesterase inhibitors.

Conclusion

This compound, a significant component of cashew nut shell liquid, has a well-documented history of discovery and characterization, thanks to the foundational work of researchers like J.H.P. Tyman. Modern analytical techniques have further refined our understanding of its structure and properties. The demonstrated biological activities of this compound, particularly its schistosomicidal effects, highlight its potential as a valuable natural product for the development of new therapeutic agents. Further research into its specific mechanisms of action and potential signaling pathway interactions will be crucial in fully realizing its therapeutic promise.

References

- 1. Novel method for isolation of major phenolic constituents from cashew (Anacardium occidentale L.) nut shell liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Long chain phenols: Part XI. Composition of natural cashew nutshell liquid (Anacardium occidentale) from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Understanding the effects of pre-treatment and extraction methods on lipid fingerprint of cashew nut shell liquid (CNSL) by non-targeted lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Schistosomicidal Activity of Alkyl-phenols from the Cashew Anacardium occidentale against Schistosoma mansoni Adult Worms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Purified Cardol Diene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardol diene, a naturally occurring alkylresorcinol found in cashew nut shell liquid (CNSL), is a subject of growing interest in the scientific community, particularly for its potent biological activities. As a prominent constituent of this readily available bioresource, this compound presents a promising scaffold for drug discovery and development, most notably for its demonstrated schistosomicidal properties. This technical guide provides a comprehensive overview of the core physicochemical properties of purified this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological effects, with a focus on its impact on Schistosoma mansoni.

Physicochemical Properties

Purified this compound, with the systematic name 5-[(8Z,11Z)-pentadeca-8,11-dien-1-yl]-1,3-benzenediol, is a viscous, oily substance at room temperature. Its structural and physical characteristics are fundamental to its biological activity and are summarized in the tables below for easy reference.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Systematic Name | 5-[(8Z,11Z)-pentadeca-8,11-dien-1-yl]-1,3-benzenediol | [1] |

| Common Name | This compound | [2][3] |

| CAS Number | 79473-25-9 | [1] |

| Molecular Formula | C₂₁H₃₂O₂ | [1] |

| Molecular Weight | 316.5 g/mol | [1] |

| Appearance | Viscous orange oil | [4] |

| Melting Point | Not available for purified diene. The diacetate derivative has a melting point of 55-55.5 °C. The related compound, cardol monoene, has a melting point of 36-37 °C. | [5] |

| Boiling Point | 472.40 °C | |

| Density | 0.986 g/cm³ | |

| Flash Point | 208.30 °C |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | 20 mg/mL | [1] |

| Dimethyl sulfoxide (DMSO) | 15 mg/mL | [1] |

| Ethanol | 22 mg/mL | [1] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |

Table 3: Spectroscopic Data of this compound

| Spectroscopic Technique | Data | Source(s) |

| UV-Vis (λmax) | 279 nm | [1] |

| ¹H NMR (CDCl₃, ppm) | Data for a mixture of cardol monoene and diene: δ 6.24 (br s, Ar-H), 5.34 (m, olefinic H), 4.80 (br s, Ar-OH), 2.77 (t, J=6.0 Hz, benzylic CH₂), 2.47 (t, J=7.5 Hz, allylic CH₂), 2.04 (m, allylic CH₂), 1.58 (m, CH₂), 1.27 (br s, CH₂), 0.88 (t, J=6.5 Hz, CH₃) | |

| ¹³C NMR (CDCl₃, ppm) | Data for a mixture of cardol monoene and diene: δ 155.2, 145.4, 130.0, 128.0, 108.2, 100.1, 35.9, 31.9, 31.5, 29.7, 29.6, 29.5, 29.3, 29.2, 27.2, 25.7, 22.7, 14.1 |

Experimental Protocols

The isolation and purification of this compound from its natural source, cashew nut shell liquid (CNSL), is a critical step for its study and application. CNSL is a complex mixture of phenolic lipids, primarily anacardic acids, cardanols, and cardols, each with varying degrees of unsaturation in their alkyl side chains.

General Workflow for the Isolation and Purification of this compound

The following diagram illustrates a typical workflow for the extraction and purification of this compound from CNSL.

Detailed Methodologies

1. Extraction of Cardol-Rich Fraction from Technical CNSL

-

Objective: To separate the more polar cardol fraction from the less polar cardanol in technical (heat-treated) CNSL.

-

Protocol:

-

Dissolve technical CNSL in a mixture of methanol and aqueous ammonia (e.g., 8:5 v/v).[6]

-

Extract the solution with a nonpolar solvent such as hexane. The hexane layer will contain the less polar cardanol.[6]

-

The methanolic ammonia layer, now enriched with the more polar cardol, is collected.[6]

-

Extract the methanolic ammonia layer with a solvent mixture of intermediate polarity, such as ethyl acetate and hexane (e.g., 80:20 v/v).[6]

-

The resulting organic layer contains the cardol-rich fraction. This fraction is then washed with a dilute acid (e.g., 5% HCl) followed by distilled water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude cardol mixture.[6]

-

2. Purification of this compound by Column Chromatography

-

Objective: To isolate this compound from the mixture of cardol congeners (monoene, diene, and triene).

-

Protocol:

-

Prepare a silica gel (60-120 mesh) column packed in a suitable nonpolar solvent (e.g., n-hexane).

-

Dissolve the crude cardol mixture in a minimal amount of the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with a stepwise or linear gradient of increasing polarity. A common solvent system is a mixture of n-hexane and ethyl acetate. The elution can begin with a high ratio of n-hexane to ethyl acetate (e.g., 9:1 v/v) and gradually increase the proportion of ethyl acetate.[7]

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualization agent (e.g., vanillin-sulfuric acid spray followed by heating).[7]

-

Combine the fractions containing pure this compound, as determined by TLC, and remove the solvent under reduced pressure to obtain the purified compound.

-

3. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure and purity of the isolated this compound.

-

Protocol:

-

Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Analyze the spectra to confirm the presence of the characteristic signals for the resorcinol ring, the pentadecadienyl side chain, and the specific olefinic protons and carbons of the diene moiety.

-

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, with its schistosomicidal effects being the most extensively studied.

Schistosomicidal Activity

This compound is a potent agent against the adult worms of Schistosoma mansoni, a major causative agent of human schistosomiasis. In vitro studies have shown that this compound can induce mortality in adult worms at micromolar concentrations.[1][3][8]

Mechanism of Action: Impact on the Schistosome Tegument

While the precise signaling pathways affected by this compound in S. mansoni are still under investigation, a key aspect of its mechanism of action appears to be the disruption of the parasite's tegument. The tegument is a critical outer surface of the schistosome, essential for nutrient uptake, immune evasion, and overall survival in the host.

Transmission electron microscopy studies have revealed that exposure to this compound causes significant morphological changes to the tegument of adult S. mansoni. These changes include:

-

Swelling of the mitochondrial membrane

-

Formation of vacuoles

-

General alteration of the tegumental structure

These ultrastructural damages suggest that this compound may interfere with the energy metabolism and osmotic regulation of the parasite, ultimately leading to its death.

The following diagram illustrates the proposed logical relationship between this compound treatment and its observed effects on the schistosome.

Conclusion

Purified this compound is a bioactive natural product with well-defined physicochemical properties. The experimental protocols outlined in this guide provide a framework for its isolation and characterization, enabling further research into its biological activities. The potent schistosomicidal effect of this compound, mediated through the disruption of the parasite's tegument, highlights its potential as a lead compound for the development of novel anthelmintic drugs. Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted to fully elucidate its mechanism of action and to advance its therapeutic potential.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. GB2493943A - The extraction of cardol and cardanol from cashew nut shell liquid - Google Patents [patents.google.com]

- 5. 5-(8-Pentadecenyl)-1,3-benzenediol | C21H34O2 | CID 6916254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Novel method for isolation of major phenolic constituents from cashew (Anacardium occidentale L.) nut shell liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Schistosomicidal Activity of Alkyl-phenols from the Cashew Anacardium occidentale against Schistosoma mansoni Adult Worms - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Chromatographic Profiling of Cardol Diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and chromatographic characterization of cardol diene (5-(pentadeca-8,11-dienyl)resorcinol), a key phenolic lipid found in cashew nutshell liquid (CNSL). The following sections detail the Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) data and protocols essential for the identification, quantification, and purification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The following table summarizes the proton NMR chemical shifts for this compound. The assignments for the alkyl side chain are based on the data reported for anacardic acid diene.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2, H-4, H-6 (Aromatic) | 6.01 - 6.05 | m | - |

| OH (Phenolic) | 4.5 - 5.9 | br s | - |

| H-8', H-9', H-11', H-12' (Olefinic) | 5.32 - 5.43 | m | - |

| H-10' | 2.72 - 2.78 | t | 5.6 |

| H-1' | 2.36 | t | 7.5 |

| H-7', H-13' | 1.99 - 2.04 | m | 6.0 |

| H-2' | 1.49 - 1.57 | m | - |

| H-3' to H-6', H-14' | 1.25 - 1.43 | m | - |

| H-15' | 0.84 - 0.91 | t | 7.2 |

Note: Data for the alkyl side chain is referenced from studies on anacardic acid diene.[1]

¹³C NMR Data

The carbon NMR data for this compound is presented below. Similar to the ¹H NMR data, the assignments for the side chain are based on anacardic acid diene.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1, C-3 (Aromatic C-OH) | ~155 |

| C-5 (Aromatic C-Alkyl) | - |

| C-2, C-4, C-6 (Aromatic C-H) | - |

| C-8', C-9', C-11', C-12' (Olefinic) | 128.4, 128.6 |

| C-10' | 31.73 |

| C-7', C-13' | 27.44, 25.79 |

| C-1' to C-6', C-14' | 22.86 - 36.65 |

| C-15' | 14.30 |

Note: Specific assignments for the aromatic region of this compound require further experimental data. Side chain data is referenced from anacardic acid diene studies.[1]

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 300 MHz or higher field strength NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: 0-15 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a crucial technique for the separation and identification of this compound from the complex mixture of CNSL components.

GC-MS Data

| Parameter | Value | Reference |

| Molecular Ion [M]⁺ | m/z 316 | [1] |

| Retention Time | 37.534 min | [1] |

Fragmentation Pattern: The mass spectrum of this compound is characterized by a prominent molecular ion peak at m/z 316. The fragmentation pattern will be dominated by cleavage of the long alkyl side chain, leading to a series of hydrocarbon fragments.

Experimental Protocol for GC-MS Analysis

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (or CNSL extract) in a volatile solvent such as hexane or ethyl acetate (e.g., 1 mg/mL).

-

If necessary, derivatization (e.g., silylation) can be performed to increase the volatility of the analyte.

Instrumentation and Parameters:

-

Gas Chromatograph:

-

Column: A non-polar capillary column, such as a (5%-phenyl)-methylpolysiloxane DB-5 (30 m x 0.25 mm, 0.1 µm film thickness).[1]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

-

Injector Temperature: 250 °C.[1]

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 2 min.

-

Ramp: Increase to 300 °C at a rate of 10 °C/min.

-

Final hold: 300 °C for 10 min.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-550.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity by comparing the obtained mass spectrum with library data or the expected molecular ion and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for the quantification and purification of this compound.

HPLC Data

| Retention Time (min) | Mobile Phase | Column | Reference |

| 5.75 | Gradient of acetonitrile and water | C18 | [1] |

| 22.25 | Isocratic | C18 |

Experimental Protocol for HPLC Analysis

Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Instrumentation and Parameters:

-

HPLC System:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient could be:

-

Start with 70% acetonitrile / 30% water.

-

Linearly increase to 100% acetonitrile over 20 minutes.

-

Hold at 100% acetonitrile for 10 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector set at 280 nm.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time, which can be confirmed by running a pure standard.

-

Quantify the amount of this compound by comparing the peak area to a standard curve.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the isolation and characterization of this compound from CNSL.

References

A Technical Guide to the Preliminary Biological Activity of Cardol Diene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activity screening of cardol diene, a phenolic lipid found in cashew nut shell liquid (CNSL). While specific research on the isolated diene is nascent, this document synthesizes the available data on its known activities and draws from closely related cardol compounds to present a broader picture of its potential. This guide is intended to serve as a foundational resource for researchers exploring the therapeutic applications of this natural compound.

Overview of Biological Activities

This compound, a resorcinolic lipid with a C15:2 side chain, has been identified primarily for its potent antiparasitic properties. Broader studies on "cardol," a term often used in the literature without specifying the degree of unsaturation, reveal a spectrum of activities including anticancer, antioxidant, and antimicrobial effects. It is important to note that while the schistosomicidal data pertains specifically to this compound, other activities have been characterized using unspecified cardol mixtures, which may include the diene variant.

Antiparasitic (Schistosomicidal) Activity

This compound has demonstrated significant efficacy against the adult worms of Schistosoma mansoni, a major human parasite. This is the most specific and well-quantified biological activity reported for the isolated diene compound.

Anticancer Activity

Studies on a cardol isolate from stingless bee propolis have revealed potent cytotoxic effects against human colorectal adenocarcinoma cells.[1] The mechanism appears to involve the induction of apoptosis through the mitochondrial pathway.[1] While the precise isomer (monoene, diene, or triene) was not specified, these findings are highly relevant and point to a promising avenue for cancer research. In-silico analyses of the related compound, cardanol, suggest the PI3K-AKT pathway as a potential target, which may share similarities with cardol's mechanism.[2][3]

Antioxidant Activity

The phenolic structure of this compound suggests inherent antioxidant potential. Studies on mixtures of cardols and other CNSL components have confirmed free radical scavenging activity.[4][5] For instance, one study determined the antioxidant capacity of "cardol-1" (likely the monoene) and a mixture of cardols, indicating that these compounds are effective antioxidants, though less potent than anacardic acids from the same source.[4]

Antimicrobial Activity

Research into the antimicrobial properties of cardol has shown activity against various bacteria and fungi. The inherent activity of cardol can be significantly enhanced through complexation with metal ions, such as copper.[6] This suggests that this compound could serve as a scaffold for developing new antimicrobial agents.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary biological screenings of this compound and general cardol isolates.

Table 1: Antiparasitic Activity of this compound

| Compound | Target Organism | Assay | Result (LC₅₀) | Citation |

| This compound | Schistosoma mansoni (adult worms) | In Vitro Schistosomicidal Assay | 32.2 µM | [7] |

Table 2: Anticancer Activity of Cardol

| Compound | Cell Line | Cancer Type | Assay | Result (IC₅₀) | Citation |

| Cardol* | SW620 | Colorectal Adenocarcinoma | Antiproliferative Assay | 4.51 ± 0.76 µg/mL | [1] |

*Note: The specific unsaturation of the cardol side chain was not specified in the study.

Table 3: Antioxidant Activity of Cardol

| Compound | Assay | Result (IC₅₀) | Citation |

| Cardol-1 (monoene) | Antioxidant Capacity Assay | 1.71 mM | [4] |

| Cardols (mixture) | Antioxidant Capacity Assay | > 4.0 mM | [4] |

*Note: The study specified cardol-1 as the monoene and also tested a general mixture.

Table 4: Antimicrobial Activity of Cardol and its Copper Complex

| Compound | Target Organism | Result (Zone of Inhibition) | Citation |

| Copper Complex of Cardol | Rhizopus stolonifer | 13.5 ± 2.1 mm | [6] |

| Copper Complex of Nitrocardol | Pedobacter mendelii | 11.5 ± 2.1 mm | [6] |

*Note: The specific unsaturation of the cardol side chain was not specified in the study.

Visualized Mechanisms and Workflows

Proposed Anticancer Signaling Pathway of Cardol

The cytotoxic effect of cardol in SW620 cancer cells is proposed to be mediated by the intrinsic or mitochondrial pathway of apoptosis. This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to a cascade of events culminating in programmed cell death.

Experimental Workflows

The following diagrams illustrate the general workflows for the key biological assays discussed in this guide.

In Vitro Schistosomicidal Assay Workflow

DPPH Radical Scavenging Assay Workflow

References

- 1. Molecular mechanism of cardol, isolated from Trigona incisa stingless bee propolis, induced apoptosis in the SW620 human colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. japsonline.com [japsonline.com]

- 4. Characterization of alkyl phenols in cashew (Anacardium occidentale) products and assay of their antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repositorio.ufc.br [repositorio.ufc.br]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

The Natural Provenance of Cardol Diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural source, isolation, and characterization of cardol diene, a phenolic lipid with significant biological activity. The information presented herein is intended to support research and development efforts in medicinal chemistry, parasitology, and material science.

Natural Source of this compound

The primary natural source of this compound is Cashew Nut Shell Liquid (CNSL) , a byproduct of the cashew (Anacardium occidentale) industry.[1][2][3] CNSL is a viscous, dark liquid found in the honeycomb-like structure of the cashew nutshell.[4][5] It is a rich source of various phenolic lipids, with its exact composition varying based on the extraction method employed.[6][7]

There are two main types of CNSL:

-

Natural CNSL: Obtained through solvent extraction or cold-pressing methods. It is primarily composed of anacardic acids (60-70%), cardol (15-20%), and cardanol (around 10%).[6][7][8]

-

Technical CNSL: Produced by heating natural CNSL, which leads to the decarboxylation of anacardic acids into cardanol. Consequently, technical CNSL has a higher concentration of cardanol (60-65%) and a similar proportion of cardol (15-20%).[6][9]

Cardol itself is not a single compound but a mixture of homologues with varying degrees of unsaturation in their C15 alkyl side chain. These include saturated, monoene, diene, and triene forms.[10][11][12] this compound is the component with two double bonds in its alkyl side chain.

Quantitative Composition of Cashew Nut Shell Liquid

The following tables summarize the quantitative data on the composition of CNSL, providing a comparative look at the different processing methods and the relative abundance of cardol and its unsaturated variants.

Table 1: Typical Phenolic Composition of Natural and Technical CNSL

| Phenolic Constituent | Natural CNSL (% w/w) | Technical CNSL (% w/w) |

| Anacardic Acids | 60 - 70 | < 10 |

| Cardanol | ~10 | 60 - 65 |

| Cardol | 15 - 20 | 15 - 20 |

| Polymeric Material | ~10 | ~10 |

| Other Phenols | Traces | Traces |

Data compiled from multiple sources.[6][7]

Table 2: Relative Abundance of Cardol Unsaturated Homologues in Natural CNSL

| Cardol Homologue | Relative Percentage (%) |

| Triene | 66.6 |

| Diene | 33.3 |

| Monoene | < 0.1 |

| Saturated | < 0.1 |

Data is based on a specific analysis and may vary.[13]

Experimental Protocols

Extraction of Cashew Nut Shell Liquid (CNSL)

A common laboratory method for extracting natural CNSL is Soxhlet extraction.

Materials:

-

Ground cashew nut shells

-

Acetone (or other suitable solvent like hexane)

-

Soxhlet apparatus

-

Rotary evaporator

Protocol:

-

Dry the ground cashew nut shells at 60 °C for 12 hours to remove moisture.[14]

-

Place the dried shell powder into a thimble and position it in the Soxhlet extractor.

-

Fill the round-bottom flask with acetone.

-

Heat the solvent to its boiling point and allow the extraction to proceed for 12 hours.[14]

-

After extraction, concentrate the resulting solution using a rotary evaporator to remove the solvent, yielding the crude natural CNSL.

Isolation of Cardol from CNSL

Cardol can be separated from the other phenolic constituents of CNSL through a multi-step liquid-liquid extraction process.[9][10]

Materials:

-

Crude CNSL

-

Methanol

-

Liquor ammonia

-

Hexane

-

Ethyl acetate

-

Hydrochloric acid (HCl), 5% solution

-

Distilled water

-

Separatory funnel

Protocol:

-

Removal of Anacardic Acid: While not explicitly for this compound isolation, an initial step to remove anacardic acid can be performed by precipitating it as calcium anacardate.[10] For a more direct separation of cardol and cardanol, proceed to the next step.

-

Separation of Cardanol: Dissolve the CNSL in a mixture of methanol and liquor ammonia (e.g., 8:5 v/v).[9]

-

Extract this solution multiple times with hexane using a separatory funnel. The hexane layers will contain the less polar cardanol. Combine the hexane extracts.

-

Isolation of Cardol: The remaining methanolic ammonia layer is enriched with the more polar cardol.

-

Extract the methanolic ammonia solution with a mixture of ethyl acetate and hexane (e.g., 80:20 v/v).[10]

-

Combine the ethyl acetate/hexane extracts and wash them sequentially with 5% HCl and distilled water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the cardol fraction, which will be a mixture of its unsaturated homologues.

Purification and Quantification of this compound

Further purification and quantification of this compound from the enriched cardol fraction can be achieved using chromatographic techniques.

3.3.1. Flash Column Chromatography (Purification)

Materials:

-

Silica gel for flash chromatography

-

Hexane

-

Ethyl acetate

-

Glass column

Protocol:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude cardol fraction in a minimal amount of the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with a stepwise gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.[13]

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Combine the fractions containing the desired this compound.

3.3.2. High-Performance Liquid Chromatography (HPLC) (Quantification)

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Acetonitrile

-

Water

-

Acetic acid

Protocol:

-

Prepare the mobile phase, for example, acetonitrile:water:acetic acid (80:20:1 v/v/v).[15][16]

-

Set the flow rate (e.g., 1.5 mL/min) and the UV detection wavelength (e.g., 280 nm).[15][16]

-

Inject the purified this compound sample (and standards, if available) into the HPLC system.

-

Identify the peak corresponding to this compound based on its retention time and quantify it by integrating the peak area.

3.3.3. Gas Chromatography-Mass Spectrometry (GC-MS) (Characterization)

Materials:

-

GC-MS system

-

Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)-trifluoroacetamide - MSTFA)

-

Anhydrous pyridine

Protocol:

-

Derivatization: To increase volatility, the hydroxyl groups of this compound are typically silylated. Dissolve the sample in anhydrous pyridine and add MSTFA. Incubate at 60 °C for 45 minutes.[5][17]

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS.

-

Use an appropriate temperature program for the GC oven to separate the components.

-

The mass spectrometer will provide a mass spectrum for the this compound peak, which can be used to confirm its molecular weight and fragmentation pattern.[15]

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and isolation of this compound.

Proposed Mechanism of Schistosomicidal Activity

The exact signaling pathway of this compound's schistosomicidal activity is not fully elucidated. However, based on observed damage to the parasite, a logical pathway involving tegument disruption and mitochondrial damage can be proposed.[11]

Caption: Proposed mechanism of this compound's schistosomicidal action.

Biological Activity and Applications

This compound has demonstrated potent biological activity, most notably as a schistosomicidal agent.[1][2][11] It is effective against Schistosoma mansoni adult worms, causing significant damage to their tegument and internal structures like mitochondria.[11] The LC50 value for this compound against S. mansoni has been reported to be 32.2 µM after 24 and 48 hours of exposure.[2]

In the realm of material science, this compound has been utilized as a starting material for the synthesis of bis-benzoxazines, which are high-performance thermosetting resins.[2][18]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A highly sensitive GC-MS method for simultaneous determination of anacardic acids in cashew (Anacardium occidentale) nut shell oil in the presence of other phenolic lipid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. repositorio.ufc.br [repositorio.ufc.br]

- 8. researchgate.net [researchgate.net]

- 9. Process for isolation of cardanol from technical cashew (Anacardium occidentale L.) nut shell liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel method for isolation of major phenolic constituents from cashew (Anacardium occidentale L.) nut shell liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Schistosomicidal Activity of Alkyl-phenols from the Cashew Anacardium occidentale against Schistosoma mansoni Adult Worms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative analysis of cashew nut shell liquid and isomeric characterization of its primary constituents: Anacardic Acids, Cardanols, and Cardols - Les Publications du Cirad [publications.cirad.fr]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. a-highly-sensitive-gc-ms-method-for-simultaneous-determination-of-anacardic-acids-in-cashew-anacardium-occidentale-nut-shell-oil-in-the-presence-of-other-phenolic-lipid-derivatives - Ask this paper | Bohrium [bohrium.com]

- 18. Solvent Free Synthesis of Novel Mono- and Bis-Benzoxazines from Cashew Nut Shell Liquid Components [iris.unisalento.it]

A Technical Guide to Cardol Diene and its Relationship with other Cashew Nut Shell Liquid (CNSL) Phenols

Abstract: Cashew Nut Shell Liquid (CNSL), a readily available and renewable byproduct of the cashew industry, is a rich source of long-chain phenolic lipids. This technical guide provides an in-depth exploration of the primary constituents of CNSL: anacardic acid, cardanol, and cardol, with a specific focus on cardol diene. We will examine the structural relationships between these phenols, the influence of the C15 alkyl side chain's degree of unsaturation on their properties, and their significant potential in research and drug development. This document details experimental protocols for extraction, separation, and characterization, presents quantitative data in a comparative format, and illustrates key relationships and workflows through diagrams.

Introduction to Cashew Nut Shell Liquid (CNSL)

CNSL is a viscous, dark reddish-brown liquid found within the honeycomb structure of the cashew nutshell.[1] It is one of the most abundant natural sources of phenols and is not composed of triglycerides, setting it apart from other nut oils.[2][3] The composition of CNSL is highly dependent on the extraction method employed, leading to two primary commercial grades: natural and technical.[4]

-

Natural CNSL: Obtained through solvent extraction, mechanical pressing, or cold methods, natural CNSL is primarily composed of anacardic acids (~60-70%), with smaller amounts of cardol (~15-20%) and cardanol (~5-10%).[3][4][5]

-

Technical CNSL: Produced by heating or roasting the shells, this process causes the thermally unstable anacardic acids to decarboxylate, significantly increasing the concentration of cardanol.[4][6] A typical composition for distilled technical CNSL is approximately 78% cardanol and 8% cardol.[4]

The Phenols of CNSL: A Structural Overview

The unique properties of CNSL compounds stem from their shared phenolic nature combined with a long C15 alkyl side chain attached at the meta position (for cardanol and cardol) or ortho position (for anacardic acid). This side chain varies in its degree of unsaturation, existing in saturated, monoene, diene, and triene forms.[4][7][8]

-

Anacardic Acid: The primary component of natural CNSL, its structure is a salicylic acid derivative (2-hydroxy-6-alkylbenzoic acid).[8]

-

Cardanol: A key component of technical CNSL, it is a meta-substituted alkylphenol (3-alkylphenol).[8]

-

Cardol: A meta-substituted alkylresorcinol (5-alkyl-1,3-benzenediol), distinguished by the presence of two hydroxyl groups on the aromatic ring.[9]

-

2-Methylcardol: A minor component, structurally similar to cardol but with an additional methyl group.[10]

This compound , the focus of this guide, is a specific congener of cardol where the C15 side chain contains two double bonds, specifically as 5-(8Z,11Z)-pentadecadien-1-yl-1,3-benzenediol.[9]

Physicochemical and Quantitative Data

The relative abundance of each phenolic compound and its unsaturated variants can differ based on the CNSL source and processing method.[4] This variation is critical as the degree of unsaturation significantly impacts biological activity.[7]

Table 1: Typical Composition of CNSL Grades

| Component | Natural CNSL (%)[4][7] | Distilled Technical CNSL (%)[4] |

|---|---|---|

| Anacardic Acids | 60 - 70 | - |

| Cardanol | 5 - 10 | ~78 |

| Cardol | 15 - 20 | ~8 |

| Polymeric Material | - | ~2 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 79473-25-9 | [9][11] |

| Chemical Formula | C₂₁H₃₂O₂ | [9][11] |

| Molecular Weight | 316.5 g/mol | [9][11] |

| Boiling Point | 472.40 °C | [11] |

| Density | 0.986 g/cm³ | [11] |

| Flash Point | 208.30 °C |[11] |

Table 3: Example Composition of Unsaturated Side Chains in CNSL Phenols

| Phenol Fraction | Saturated (%) | Monoene (%) | Diene (%) | Triene (%) | Reference |

|---|---|---|---|---|---|

| Cardanol | - | 42 | 22 | 36 | [8] |

| Cardol | < 0.1 | < 0.1 | 33.3 | 66.6 | [12] |

| Anacardic Acid | - | ~20 | ~20 | ~60 |[7] |

Experimental Protocols

The isolation and purification of specific CNSL phenols like this compound require multi-step procedures involving extraction, separation, and characterization.

Extraction of CNSL from Cashew Nut Shells

A common laboratory method for obtaining natural CNSL is Soxhlet extraction.[1][13]

-

Objective: To extract crude natural CNSL from dried cashew nut shells.

-

Apparatus: Soxhlet extractor, round bottom flask, condenser, heating mantle.

-

Solvent: Polar solvents like acetone or aprotic solvents can be used. Acetone has been shown to give a high yield.[1]

-

Procedure:

-

Crush dried cashew nut shells (e.g., 25 g) and place them into a cellulose thimble.[13]

-

Charge the round bottom flask with a suitable volume of solvent (e.g., 250 mL).[13]

-

Assemble the Soxhlet apparatus and heat the solvent to reflux.

-

Continue the extraction for a sufficient duration (e.g., several hours) until the solvent in the siphon tube runs clear.

-

After extraction, recover the solvent from the CNSL oil using a rotary evaporator or simple distillation.[1]

-

Separation and Isolation of Phenolic Fractions

A chemical method can be employed to separate the main phenolic classes from the crude extract.[1][13] Further chromatographic steps are needed to isolate the diene congeners.

-

Objective: To separate anacardic acid, cardanol, and cardol from natural CNSL, and subsequently isolate this compound.

-

Protocol for Class Separation: [13]

-

Anacardic Acid Removal: Dissolve the crude CNSL in a solvent like methyl isobutyl ketone (MIBK). Add a slurry of calcium hydroxide in water and stir. Anacardic acid precipitates as calcium anacardate. Filter the mixture to separate the precipitate. The anacardic acid can be recovered by treating the salt with hydrochloric acid.[1]

-

Cardanol and Cardol Separation: Take the filtrate (containing cardanol and cardol in MIBK) and add liquor ammonia, then stir. Extract this solution with a non-polar solvent mixture like hexane/ethyl acetate (98:2). The organic layer will contain the less polar cardanol.

-

The aqueous ammonia layer, now containing the more polar cardol, is then extracted with a more polar solvent mixture like ethyl acetate/hexane (80:20) to yield crude cardol.

-

-

Protocol for Unsaturate Isolation (this compound): [12]

-

The crude cardol fraction is subjected to silica gel column chromatography.

-

The column is eluted with a stepwise gradient of n-hexane/ethyl acetate (e.g., from 9:1 to 7:3 v/v).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing this compound are combined and the solvent is removed under reduced pressure.

-

Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantitative analysis of the fractions.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify the volatile components of the fractions, confirming the presence of diene and triene cardol.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the definitive structural elucidation of the isolated compounds, including the confirmation of the number and position of double bonds in the alkyl side chain.[7][8]

Biological Activity and Relationships

The phenolic compounds in CNSL exhibit a wide range of biological activities, including antiparasitic, anti-inflammatory, antioxidant, and larvicidal properties.[7][12][15] The structure, particularly the degree of unsaturation in the alkyl chain, plays a crucial role in this activity.

-

Antiparasitic Activity: this compound is a potent antiparasitic agent, showing significant schistosomicidal activity against Schistosoma mansoni adult worms with a reported LC₅₀ value of 32.2 µM.[6][9][16]

-

Larvicidal Activity: Cardol has demonstrated superior larvicidal effects against Aedes aegypti compared to other CNSL components.[12] Studies on cardol derivatives show that the presence of unsaturations in the side chain enhances this activity.[12]

-

Antioxidant and Enzyme Inhibition: For anacardic acids, the triene variant shows the highest antioxidant activity (DPPH radical inhibition) and the best anti-acetylcholinesterase activity, followed by the diene and then the monoene.[7] This suggests that a higher degree of unsaturation enhances these particular biological functions.

-

Anti-inflammatory Activity: Phenolic derivatives of CNSL have been shown to possess immunoprotective and anti-inflammatory properties. They can decrease the expression of key inflammatory genes such as TNF-α, COX-2, iNOS, NF-κB, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[15]

Table 4: Summary of Selected Biological Activities of CNSL Phenols

| Compound/Fraction | Activity Type | Model/Target | Key Finding | Reference(s) |

|---|---|---|---|---|

| This compound | Antiparasitic | S. mansoni worms | LC₅₀ = 32.2 µM | [9][16] |

| Cardol | Larvicidal | Aedes aegypti larvae | Exhibited the best results among CNSL constituents. | [12] |

| Unsaturated Cardol Derivative | Larvicidal | Aedes aegypti larvae | 14 times more effective than its saturated analogue. | [12] |

| Anacardic Acid (Triene) | Antioxidant | DPPH assay | Highest activity compared to diene and monoene. | [7] |

| Anacardic Acid (Triene) | Enzyme Inhibition | Acetylcholinesterase | Highest inhibition compared to diene and monoene. | [7] |

| CNSL Phenolic Derivative | Anti-inflammatory | LPS-stimulated macrophages | Decreased expression of TNF-α, COX-2, iNOS, NF-κB. |[15] |

Conclusion

This compound, as a key unsaturated constituent of the cardol fraction of CNSL, represents a valuable natural product for scientific investigation. Its structural relationship to other CNSL phenols like cardanol and anacardic acid is defined by the functional groups on the phenolic ring, while its specific properties are heavily influenced by the diene moiety in its C15 alkyl side chain. The demonstrated biological activities, particularly its potent antiparasitic effects and the role of unsaturation in enhancing bioactivity, underscore the potential of this compound and related compounds as lead structures in drug development and as versatile chemical intermediates. The detailed protocols for their isolation and characterization provided herein serve as a foundational resource for researchers aiming to harness the chemical diversity of this important bio-renewable resource.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Cardanol-Based Materials as Natural Precursors for Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | 79473-25-9 | EDA47325 | Biosynth [biosynth.com]

- 12. scielo.br [scielo.br]

- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 14. academic.oup.com [academic.oup.com]

- 15. Molecular evaluation of anti-inflammatory activity of phenolic lipid extracted from cashew nut shell liquid (CNSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. glpbio.com [glpbio.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Cardol Diene from Cashew Nut Shell Liquid (CNSL)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cashew Nut Shell Liquid (CNSL) is a valuable and renewable biomaterial extracted from the honeycomb structure of the cashew nutshell, a byproduct of the cashew processing industry.[1] CNSL is a rich source of long-chain phenolic lipids, primarily consisting of anacardic acid, cardanol, and cardol, with minor amounts of 2-methylcardol.[2] The exact composition of CNSL varies significantly depending on the extraction method.[3]

-

Natural CNSL (Cold, Solvent-Extracted): Primarily contains anacardic acid (60-65%), cardol (15-20%), and cardanol (5-10%).[3][4]

-

Technical CNSL (Heat-Extracted): The heat involved in the extraction process decarboxylates the anacardic acid, resulting in a composition rich in cardanol (60-65%) and cardol (15-20%).[3]

Cardol (5-pentadecylresorcinol) itself is not a single compound but a mixture of congeners with a C15 alkyl side chain that differs in its degree of unsaturation: saturated, monoene, diene, and triene forms.[5] Cardol diene, specifically 5-(8Z,11Z)-pentadecadien-1-yl-1,3-benzenediol, has garnered interest for its biological activities, including schistosomicidal properties.[6]

This document provides a detailed protocol for the isolation of cardol from technical CNSL, followed by purification strategies to enrich the diene fraction.

Data Presentation

The following tables summarize the typical composition of CNSL and the yields reported for cardol extraction and purification.

Table 1: Typical Composition of Natural and Technical Cashew Nut Shell Liquid (CNSL)

| Component | Natural CNSL (%)[1][3][4] | Technical CNSL (%)[3] |

| Anacardic Acid | 60 - 70 | Trace |

| Cardanol | 5 - 10 | 60 - 65 |

| Cardol | 15 - 20 | 15 - 20 |

| Polymeric Material | ~10 | ~10 |

Table 2: Quantitative Data on Cardol and its Unsaturated Congeners

| Method | Starting Material | Product | Purity/Composition | Yield/Recovery | Reference |

| Solvent Extraction | 100 g Technical CNSL | Cardanol | >95% | 65 g | [7] |

| Solvent Extraction | 50 g Extracted CNSL | Cardol | High Purity | 14 g | [8] |

| Two-Step Column Chromatography | Natural CNSL | Cardol | 99.3% | 80.7% | [9] |

| HPLC Analysis | Natural CNSL | This compound | 6.96% of total CNSL | N/A | [10] |

| Flash Chromatography* | Crude CNSL | Cardanol Diene | 92% (of fraction) | 22% (of total cardanol) | [4] |

*Note: Data is for cardanol, but a similar distribution is expected for cardol.

Experimental Protocols

This section details a comprehensive protocol for the isolation of cardol from technical CNSL using a liquid-liquid solvent extraction method, which is scalable and efficient.[5][7] This is followed by a general procedure for chromatographic separation of the diene component.

Protocol 1: Isolation of Cardol from Technical CNSL

This protocol focuses on the separation of the dihydric phenol (cardol) from the monohydric phenol (cardanol) based on their differential solubility in an ammoniacal methanolic solution.

Materials and Reagents:

-

Technical Cashew Nut Shell Liquid (CNSL)

-

Methanol (MeOH)

-

Ammonium Hydroxide (25% solution)

-

Hexane

-

Ethyl Acetate

-

Hydrochloric Acid (HCl), 5% solution

-

Distilled Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Activated Charcoal

-

Celite

Equipment:

-

Large separatory funnel (1 L or appropriate size)

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Initial Solution Preparation:

-

Separation of Cardanol:

-

Transfer the ammoniacal methanolic solution to a large separatory funnel.

-

Extract the solution four times with 200 mL portions of hexane (4 x 200 mL).[7] The less polar cardanol will preferentially partition into the hexane layer.

-

Combine the hexane layers. This fraction contains the purified cardanol and can be processed separately. Optional: To further purify the cardanol, wash the combined hexane layers with 100 mL of 5% HCl, followed by 100 mL of distilled water, dry over anhydrous sodium sulfate, treat with activated charcoal, filter, and concentrate.[7][11]

-

-

Isolation of Cardol:

-

Retain the methanolic ammonia layer from the separatory funnel, which now contains the enriched cardol fraction.[7]

-

Extract this layer twice with 200 mL portions of an ethyl acetate/hexane (4:1) mixture (2 x 200 mL).[7] The cardol will be extracted into this organic phase.

-

Combine the ethyl acetate/hexane layers.

-

-

Washing and Purification of Cardol:

-

Wash the combined organic layer with 100 mL of 5% HCl, followed by 100 mL of distilled water, to remove any remaining ammonia and salts.[8]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator to yield the crude cardol fraction as a viscous oil.[8]

-

Protocol 2: Chromatographic Separation of this compound

The crude cardol obtained from Protocol 1 is a mixture of saturated, monoene, diene, and triene congeners. Advanced chromatographic techniques are required for their separation.

Method A: Flash Chromatography

Flash column chromatography using a reversed-phase (C18) column is effective for separating the unsaturated components.[4]

-

Stationary Phase: C18 silica gel column.

-

Mobile Phase: A gradient of solvents is typically required. A starting point could be a mixture of methanol/water or acetonitrile/water, with the proportion of the organic solvent gradually increasing. The exact gradient must be optimized based on preliminary analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Detection: Eluted peaks can be monitored using a UV detector, typically at wavelengths of 220, 254, and 280 nm.[4]

-

Procedure: Dissolve the crude cardol in a minimal amount of the initial mobile phase, load it onto the column, and begin the elution gradient. Collect fractions and analyze them by TLC or HPLC to identify those containing the diene. Combine the pure fractions and evaporate the solvent.

Method B: Argentation (Silver Nitrate) Chromatography

This is a classic technique for separating compounds based on the number of double bonds. The silver ions on the silica gel interact reversibly with the π-electrons of the double bonds, retarding the movement of more unsaturated compounds.[10]

-

Stationary Phase: Silica gel impregnated with silver nitrate (AgNO₃).

-

Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate.

-

Procedure: The crude cardol is loaded onto the column. Elution with the mobile phase will cause the saturated component to elute first, followed by the monoene, diene, and finally the triene.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the solvent extraction protocol for isolating cardol from technical CNSL.

Caption: Workflow for the isolation and purification of this compound.

References

- 1. Cashew nutshell liquid - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]

- 2. Cashew Nut Shell Liquid [vavimex.com]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of Cardanol Fractions from Cashew Nutshell Liquid (CNSL): A Sustainable Approach [mdpi.com]

- 5. Novel method for isolation of major phenolic constituents from cashew (Anacardium occidentale L.) nut shell liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 9. researchgate.net [researchgate.net]

- 10. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: High-Purity Cardol Diene Purification via Flash Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardol, a phenolic lipid found in cashew nut shell liquid (CNSL), is a mixture of long-chain unsaturated congeners, including monoene, diene, and triene forms.[1] Cardol diene, specifically, has garnered significant interest in biomedical research due to its potential therapeutic properties. However, the structural similarity of these congeners presents a significant purification challenge. This application note provides a detailed protocol for the efficient isolation of high-purity this compound from a cardol-rich fraction of CNSL using flash chromatography. This method is essential for researchers requiring pure this compound for biological assays and drug development studies.

Experimental Protocols

Materials and Reagents

-

Cardol-rich fraction from CNSL (pre-purified to remove anacardic acid and cardanol)

-

Silica gel for flash chromatography (230-400 mesh, 40-63 µm)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Vanillin-perchloric acid-EtOH solution for TLC visualization

Equipment

-

Flash chromatography system (e.g., Biotage Isolera, Teledyne ISCO CombiFlash)

-

Glass columns for manual flash chromatography (if an automated system is not available)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

-

Nitrogen gas supply for drying

Sample Preparation

A pre-purified cardol-rich fraction is essential for efficient separation of the diene congener. Initial purification of crude CNSL can be performed to separate anacardic acid and cardanol from cardol.[2][3] The resulting cardol fraction, containing a mixture of monoene, diene, and triene congeners, is then concentrated under reduced pressure. For flash chromatography, the concentrated cardol sample is adsorbed onto a small amount of silica gel. To do this, dissolve the sample in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate), add silica gel (typically 1-2 times the sample weight), and evaporate the solvent completely to obtain a dry, free-flowing powder. This dry-loading technique generally results in better peak separation compared to liquid injection.

Flash Chromatography Protocol

This protocol is optimized for the separation of this compound from its monoene and triene counterparts.

-

Column Packing:

-

Select an appropriate column size based on the amount of sample to be purified. A general rule of thumb is a silica gel-to-sample ratio of 50:1 to 100:1 for difficult separations.

-

If using a manual setup, dry pack the column with silica gel (40-63 µm). For automated systems, use pre-packed silica gel cartridges.

-

Equilibrate the column with the initial mobile phase composition (e.g., 98:2 Hexane:Ethyl Acetate).

-

-

Sample Loading:

-

Carefully load the silica gel with the adsorbed sample onto the top of the equilibrated column.

-

Add a thin layer of sand or a frit on top of the sample to prevent disturbance during solvent addition.

-

-

Elution:

-

A gradient elution is recommended to achieve optimal separation of the cardol congeners.

-

Begin elution with a non-polar mobile phase and gradually increase the polarity. A typical gradient could be:

-

Mobile Phase A: Hexane

-

Mobile Phase B: Ethyl acetate

-

Gradient Program:

-

0-5 column volumes (CV): 2% B (isocratic)

-

5-20 CV: Linear gradient from 2% to 15% B

-

20-25 CV: 15% B (isocratic)

-

-

-

The flow rate should be adjusted based on the column diameter, typically around 2 inches/minute solvent front movement. For automated systems, the flow rate will be pre-determined based on the column size.

-

-

Fraction Collection and Analysis:

-

Collect fractions of appropriate volume throughout the run.

-

Monitor the elution of compounds using a UV detector (wavelengths of 254 nm and 280 nm are suitable for phenolic compounds) or by TLC analysis of the collected fractions.[1]

-

For TLC analysis, a mobile phase of hexane:ethyl acetate (8:2 v/v) can be used. Visualize the spots by spraying with a vanillin-perchloric acid-EtOH solution followed by heating.

-

The expected elution order is triene, followed by diene, and then monoene, as the polarity increases with a decrease in the number of double bonds.

-

Combine the fractions containing pure this compound based on the TLC or UV chromatogram.

-

-

Solvent Removal:

-

Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

-

Further dry the sample under a stream of nitrogen to remove any residual solvent.

-

Data Presentation

The following table summarizes the expected quantitative data from the flash chromatography purification of this compound. The data is based on typical results obtained from the separation of similar phenolic lipid congeners.[1][2]

| Parameter | Value |

| Starting Material | Cardol-rich fraction from CNSL |

| Stationary Phase | Silica Gel (40-63 µm) |

| Mobile Phase | Hexane:Ethyl Acetate Gradient |

| Elution Order | 1. Cardol Triene2. This compound 3. Cardol Monoene |

| Purity of this compound | >95% (as determined by HPLC)[1] |

| Recovery of this compound | ~80%[2] |

| Detection Wavelength | 254 nm and 280 nm[1] |

Mandatory Visualization

Caption: Workflow for the purification of this compound.

Conclusion

The described flash chromatography protocol provides an effective and reproducible method for the purification of this compound from a complex mixture of its congeners present in cashew nut shell liquid. The use of a gradient elution with a hexane and ethyl acetate mobile phase on a silica gel stationary phase allows for the successful separation of the diene from the more non-polar triene and the more polar monoene. The high purity of the isolated this compound makes it suitable for detailed biological and pharmacological investigations, thus facilitating further research into its therapeutic potential.

References

Application Notes and Protocols for the Polymerization of Cardol Diene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardol diene, a phenolic lipid derived from cashew nut shell liquid (CNSL), is a renewable and versatile monomer for polymerization reactions.[1] Its unique structure, featuring a resorcinol ring and an unsaturated aliphatic side chain, allows for various polymerization pathways, leading to the synthesis of bio-based polymers with a range of properties suitable for diverse applications, including specialty polymers, resins, coatings, and adhesives.[1] This document provides detailed application notes and experimental protocols for the polymerization of this compound via polyesterification, enzymatic polymerization, and cationic polymerization.

Polyesterification of this compound

The diol functionality of the resorcinol ring in this compound allows for its reaction with diacid chlorides to form polyesters. These polymers exhibit high thermal stability.

Quantitative Data

| Monomer 1 | Monomer 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Polymer Characteristics |

| Cardol | Adipoyl chloride | Hexane | 170 | 8 | 63 | Black-brown soft solid, insoluble in common lab solvents. |

| Cardol | Terephthaloyl chloride | Toluene | 170 | 8 | 54 | Hard, black solid, insoluble in common lab solvents, higher thermal stability than poly(cardyl adipate). |

Experimental Protocol: Synthesis of Poly(cardyl terephthalate)

Materials:

-

Cardol (1.016 g)

-

Terephthaloyl chloride (0.651 g)

-

Toluene (20 mL)

-

Acetone

-

Nitrogen gas supply

-

Polymerization flask equipped with a magnetic stirrer, condenser, and gas inlet

-

Oil bath

Procedure:

-

In a polymerization flask, dissolve 1.016 g of cardol in 10 mL of toluene.

-

In a separate container, dissolve 0.651 g of terephthaloyl chloride in 10 mL of toluene.

-

Add the terephthaloyl chloride solution to the cardol solution in the polymerization flask.

-

Equip the flask with a magnetic stirrer, condenser, and a gas inlet for nitrogen.

-

Heat the reaction mixture in an oil bath to 170°C under a nitrogen atmosphere.

-

Maintain the reaction for 8 hours.

-

After cooling, filter the resulting solid polymeric material.

-

Wash the polymer with acetone.

-

Dry the polymer in an oven at 50°C.

-

A hard, black solid polymeric material is obtained.

Logical Relationship: Polyesterification of this compound

Caption: Polyesterification reaction of cardol with a diacid chloride.